Cas no 1805619-99-1 (Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate)

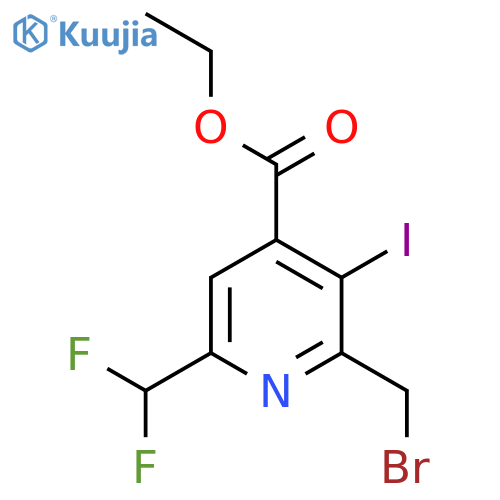

1805619-99-1 structure

商品名:Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate

CAS番号:1805619-99-1

MF:C10H9BrF2INO2

メガワット:419.989241361618

CID:4804402

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate

-

- インチ: 1S/C10H9BrF2INO2/c1-2-17-10(16)5-3-6(9(12)13)15-7(4-11)8(5)14/h3,9H,2,4H2,1H3

- InChIKey: QATIMMXEBGDJTH-UHFFFAOYSA-N

- ほほえんだ: IC1C(CBr)=NC(C(F)F)=CC=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.2

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022450-500mg |

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |

1805619-99-1 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029022450-1g |

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |

1805619-99-1 | 95% | 1g |

$2,923.95 | 2022-04-01 | |

| Alichem | A029022450-250mg |

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |

1805619-99-1 | 95% | 250mg |

$999.60 | 2022-04-01 |

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1805619-99-1 (Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 157047-98-8(Benzomalvin C)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量